![molecular formula C27H27FN4O2S B2421020 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242873-59-1](/img/new.no-structure.jpg)
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which combines elements of benzyl, fluorophenyl, thienopyrimidinyl, and piperidine-carboxamide, gives it distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Initial Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-ethylbenzyl chloride, 2-fluorobenzoic acid, and thieno[3,2-d]pyrimidine derivatives.
Key Steps: The synthesis involves multiple steps including nucleophilic substitution, cyclization, and amidation reactions. For example, 4-ethylbenzyl chloride reacts with thieno[3,2-d]pyrimidine-4-one in the presence of a base to form the intermediate compound.
Reagents and Conditions: The reactions typically use reagents such as sodium hydride, phosphorus oxychloride, and various solvents like dichloromethane and dimethylformamide. Specific conditions include controlled temperatures, typically ranging from -10°C to room temperature, and specific pH levels to ensure optimal yields.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production scales up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to improve efficiency.
Purification: The final product is purified using column chromatography or recrystallization, ensuring that the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the thieno[3,2-d]pyrimidine moiety, resulting in various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups, thus forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, Grignard reagents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Hydroxyl derivatives, oxidized thieno[3,2-d]pyrimidines.
Reduction Products: Alcohol derivatives.
Substitution Products: Fluorophenyl derivatives with various substituents.
In Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Catalysis: It may act as a catalyst in specific organic reactions, aiding in the formation of desired products.
In Biology:
Biological Probes: Utilized in research to study the interaction of molecules with biological targets.
In Medicine:
Therapeutic Agents: Investigation into its use as a therapeutic agent for treating various diseases, including cancer, due to its potential inhibitory effects on specific enzymes or receptors.
Diagnostic Tools: Application in the development of diagnostic tools for detecting specific biomarkers.
In Industry:
Material Science: Use in the development of new materials with specific properties, such as improved strength or conductivity.
Agriculture: Potential use as an agrochemical for enhancing crop yields or protecting against pests.
Mechanism:
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can inhibit or activate the target, leading to the desired therapeutic or chemical effect.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to influence cell signaling pathways.
相似化合物的比较
N-(4-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure, differing in the benzyl substituent.
N-(4-ethylbenzyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Differing in the substituents on the phenyl ring.
Uniqueness:
The unique combination of the fluorophenyl, ethylbenzyl, and piperidine-carboxamide moieties gives this compound distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
This compound's versatility and potential applications make it an exciting subject for ongoing scientific exploration and industrial development
属性
CAS 编号 |
1242873-59-1 |
|---|---|
分子式 |
C27H27FN4O2S |
分子量 |
490.6 |
IUPAC 名称 |
N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34) |
InChI 键 |
BUZXXVLPBVZYRJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


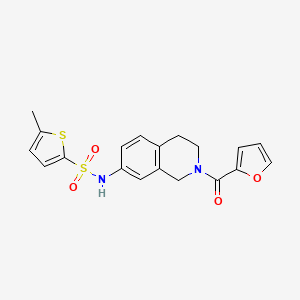
![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide](/img/structure/B2420940.png)
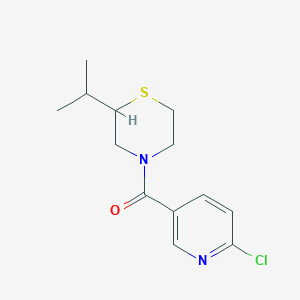
![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)
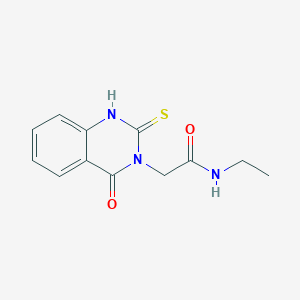
![N-(2-methoxyethyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)
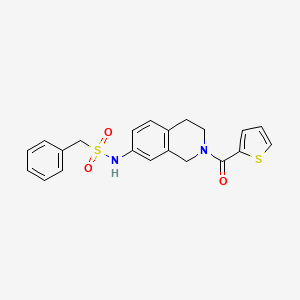
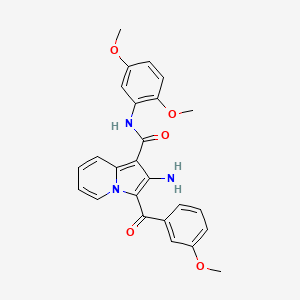
![N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2420953.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)
![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)
